Benzonitrile Benzonitrile Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161°F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals.
Benzonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a phenyl group. It is a member of benzenes and a nitrile.
Brand Name: Vulcanchem
CAS No.: 100-47-0
VCID: VC21072923
InChI: InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H
SMILES: C1=CC=C(C=C1)C#N
Molecular Formula: C7H5N
C6H5(CN)
C7H5N
Molecular Weight: 103.12 g/mol

Benzonitrile

CAS No.: 100-47-0

Cat. No.: VC21072923

Molecular Formula: C7H5N
C6H5(CN)
C7H5N

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile - 100-47-0

Specification

CAS No. 100-47-0
Molecular Formula C7H5N
C6H5(CN)
C7H5N
Molecular Weight 103.12 g/mol
IUPAC Name benzonitrile
Standard InChI InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H
Standard InChI Key JFDZBHWFFUWGJE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#N
Canonical SMILES C1=CC=C(C=C1)C#N
Boiling Point 375.3 °F at 760 mm Hg (NTP, 1992)
191.1 °C
190.7 °C at 760 mm Hg
190.7 °C
Colorform Liquid
Colorless oil
Flash Point 161 °F (NTP, 1992)
70 °C (158 def F) (Closed cup)
75 °C c.c.
Melting Point 9 °F (NTP, 1992)
-12.7 °C
-12.82 °C
-12.8 °C

Introduction

Chemical Structure and Basic Properties

Benzonitrile consists of a benzene ring with a cyano (-CN) group attached directly to one of the carbon atoms in the ring. This simple but important structure gives it unique properties that make it valuable in both research and industrial settings .

Physical Properties

Benzonitrile appears as a clear, colorless to slightly yellow liquid at room temperature with a characteristic almond-like odor. The table below summarizes its key physical properties:

PropertyValue
Molecular FormulaC₆H₅CN
Molecular Weight103.12 g/mol
Physical StateLiquid at room temperature
Melting Point-13°C
Boiling Point191°C
Density1.01 g/cm³ at 20°C
Vapor Density3.6 (vs air)
Vapor Pressure1 hPa at 20°C
Refractive Index1.548 at 20°C
Flash Point71°C (161°F)
Explosive Limits1.4-7.2% (V)
OdorAlmond-like, bitter
Dielectric Constant26.0 (20°C)

Production and Synthesis Methods

Several methods exist for the industrial and laboratory synthesis of benzonitrile, each with specific advantages depending on the application and scale required.

Industrial Production

The primary industrial production method is the ammoxidation of toluene, involving its reaction with ammonia and oxygen (or air) at high temperatures:

C₆H₅CH₃ + 3/2 O₂ + NH₃ → C₆H₅CN + 3 H₂O

This reaction occurs at temperatures between 400-450°C and represents an efficient method for large-scale production .

Laboratory Synthesis Methods

In laboratory settings, multiple synthesis routes are available:

  • Dehydration of benzamide

  • Dehydration of benzaldehyde oxime

  • Rosenmund–von Braun reaction using cuprous cyanide or NaCN/DMSO with bromobenzene

  • One-step synthesis from benzaldehyde and ionic liquid-type hydroxylammonium salt, which offers environmental advantages compared to traditional methods

  • Preparation from benzoic acid with alkanesulphonamide and phosphorus pentachloride at temperatures between 150-190°C

Modern Synthesis Approaches

Recent research has developed innovative methods for benzonitrile synthesis:

One notable approach involves a three-step protocol for converting pyridines into benzonitriles, beginning with pyridine N-oxidation, followed by photochemical deconstruction in the presence of an amine. This produces a nitrile-containing butadiene, which then undergoes a formal Diels–Alder cycloaddition to construct the benzonitrile ring. This methodology enables direct, modular late-stage diversification of drug molecules .

Another modern method involves regioselective synthesis via amino-catalyzed [3+3] benzannulation reactions, which can produce functionalized benzonitriles with high selectivity .

Historical Context

Benzonitrile has a rich history in organic chemistry, dating back to the mid-19th century:

  • First reported by Hermann Fehling in 1844

  • Discovered as a product from the thermal dehydration of ammonium benzoate

  • Fehling deduced its structure by analogy to the reaction of ammonium formate yielding hydrogen cyanide (formonitrile)

  • The name "benzonitrile" coined by Fehling eventually gave the name to the entire class of nitrile compounds

This historical context positions benzonitrile as one of the foundational nitrile compounds in organic chemistry, with its discovery contributing significantly to understanding the chemistry of this important functional group.

Chemical Reactions and Transformations

Benzonitrile participates in a variety of chemical reactions that make it valuable as a synthetic intermediate.

Hydrolysis Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions:

  • In acidic conditions: Forms benzoic acid

  • In basic conditions: Forms benzamide initially, which can be further hydrolyzed to benzoic acid and ammonia

Hydrogenation Reactions

Hydrogenation of benzonitrile can yield several products:

  • Primary product: Benzylamine

  • Secondary products: Dibenzylamine and tribenzylamine (due to transamination)

Research on selective hydrogenation has shown that:

  • Silica-supported Ni catalysts (Ni/SiO₂) demonstrate higher selectivity toward benzylamine than Co/SiO₂ and Pd/SiO₂

  • The highest benzylamine yield (92%) was obtained using methanol as a solvent

  • Reaction temperature and solvent choice significantly influence selectivity profiles

Coordination Chemistry

Benzonitrile forms coordination complexes with transition metals that are:

  • Soluble in organic solvents

  • Conveniently labile (readily displaced by stronger ligands)

  • Useful as synthetic intermediates

One notable example is PdCl₂(PhCN)₂, which serves as a valuable precursor in palladium-catalyzed reactions .

Applications and Uses

Benzonitrile finds applications across numerous fields due to its unique chemical properties.

Industrial Applications

In industrial settings, benzonitrile serves primarily as:

  • A precursor to the resin benzoguanamine

  • An intermediate in pharmaceutical synthesis

  • A component in specialty polymers for coatings and adhesives

  • A versatile solvent for certain industrial processes

Research and Laboratory Uses

In research laboratories, benzonitrile functions as:

  • A versatile solvent for organic reactions

  • A precursor for numerous derivatives

  • A reactant for producing N-substituted benzamides after hydrolysis

  • A starting material for diphenylmethanimine via reaction with phenylmagnesium bromide

Specialized Applications

More specialized applications include:

  • Electrochemical applications in batteries and supercapacitors

  • Analytical chemistry applications in chromatography and spectroscopic techniques

  • Precursor for pharmaceutical active ingredients

  • Component in certain specialty dyes

Astronomical Discovery and Significance

One of the most fascinating recent developments regarding benzonitrile was its detection in interstellar space.

Discovery in Interstellar Medium

In 2018, astronomers announced the detection of benzonitrile in the interstellar medium, specifically in the Taurus Molecular Cloud 1 (TMC-1), approximately 430 light-years from Earth. This discovery represented the first identification of a specific aromatic molecule in space using radio spectroscopy .

Detection Methodology

The detection employed innovative techniques:

  • Researchers used a spectral-stacking procedure to identify benzonitrile's signature

  • The team confirmed the identification by observing nine different rotational transitions of the molecule

  • Laboratory experiments were conducted to accurately measure the different rotational transitions for comparison with astronomical observations

Scientific Significance

This discovery carries significant scientific implications:

  • Benzonitrile serves as a "chemical breadcrumb" connecting simple carbon-based molecules to massive polycyclic aromatic hydrocarbons (PAHs)

  • The finding provides insights into interstellar chemistry that infrared observations alone cannot provide

  • It contributes to our understanding of the chemical complexity of the universe and potentially the origins of organic molecules in space

Recent Research Developments

Research into benzonitrile continues to evolve, with several noteworthy recent studies.

Electron Collision Studies

Research on low-energy electron collisions with benzonitrile-CCl₄ mixtures has revealed:

  • Production of chlorine and cyanine anions can initiate nucleophilic substitution reactions

  • These reactions can synthesize chlorobenzene and trichloroacetonitrile

  • The findings may contribute to developing cold plasma techniques for sustainable chemistry processes

Sequential Dissociation Studies

Investigation of the sequential dissociation of ionized benzonitrile has:

  • Identified new pathways for the production of CN- radicals

  • Demonstrated that sequential fragmentation processes play a major role in determining the diversity of ions and neutrals from dissociative ionization

  • Provided the first experimental evidence for neutral C₂H₂ production from ionized benzonitrile

  • Contributed to understanding benzonitrile's role in interstellar chemistry

Bioisosteric Applications

Research has demonstrated benzonitrile's value in bioisosteric replacements in medicinal chemistry:

  • Benzonitriles can effectively mimic the hydrogen-bond acceptor properties of pyridines

  • They provide similar polarization to pyridines, making them useful alternatives in drug development

  • Novel methods for converting pyridines to benzonitriles enable direct, modular late-stage diversification of drug molecules

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